N-(2-cyanophenyl)-1,3-benzothiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-cyanophenyl)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3OS/c16-9-10-5-1-2-6-11(10)17-14(19)15-18-12-7-3-4-8-13(12)20-15/h1-8H,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXIOVOFUBTYDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiobenzamide Precursors via Iron(III)-Mediated Halogenation
A prominent route to 2-substituted benzothiazoles involves intramolecular cyclization of N-arylthiobenzamides. Henry et al. demonstrated that iron(III)-triflimide catalyzes the regioselective bromination of N-arylthiobenzamides using N-bromosuccinimide (NBS), followed by intramolecular electrophilic aromatic substitution to form the benzothiazole ring. For this compound, this approach would require synthesizing the precursor N-(2-cyanophenyl)thiobenzamide (Figure 1).
Reaction Conditions :
- Catalyst : Iron(III) triflimide (10 mol%)
- Halogen Source : NBS (1.2 equiv)
- Solvent : Toluene/acetonitrile (4:1 v/v)
- Temperature : 40°C (4–12 h)
The mechanism proceeds via iron(III)-activated bromination of the thiobenzamide sulfur, generating a reactive S-bromide intermediate. Subsequent intramolecular electrophilic substitution at the ortho position of the aryl ring forms the benzothiazole core. This method is advantageous for its regioselectivity and tolerance of electron-withdrawing groups like nitriles. However, steric hindrance from the 2-cyanophenyl group may necessitate extended reaction times or elevated temperatures.
Amide Coupling Using 2-Cyanophenylamine and Benzothiazole-2-Carbonyl Chloride
A direct amide coupling strategy involves reacting 2-cyanophenylamine with 1,3-benzothiazole-2-carbonyl chloride. This method parallels protocols for synthesizing 2-aminobenzothiazole derivatives, where chloroacetyl chloride reacts with amines under basic conditions.
Synthetic Steps :
- Preparation of 1,3-Benzothiazole-2-Carbonyl Chloride :
- Treat 1,3-benzothiazole-2-carboxylic acid with thionyl chloride (SOCl₂) at reflux.
- Remove excess SOCl₂ under vacuum to isolate the acid chloride.
- Amide Bond Formation :
- Combine 1,3-benzothiazole-2-carbonyl chloride (1.0 equiv) with 2-cyanophenylamine (1.2 equiv) in anhydrous dichloromethane.
- Add triethylamine (2.0 equiv) as a base to scavenge HCl.
- Stir at room temperature for 6–12 h.
Key Considerations :
- Solvent Choice : Polar aprotic solvents (e.g., DCM, THF) enhance reactivity.
- Yield Optimization : Excess amine (1.2–1.5 equiv) ensures complete conversion of the acid chloride.
This method offers modularity, enabling the incorporation of diverse aryl amines. However, the hygroscopic nature of acid chlorides demands anhydrous conditions to prevent hydrolysis.
Alternative Route: Copper-Catalyzed C–O Cyclization of N-Arylbenzamides
While primarily used for benzoxazoles, copper-catalyzed cyclization of N-arylbenzamides can be adapted for benzothiazoles by substituting sulfur for oxygen. For this compound, this would involve:
- Iron(III)-Catalyzed Bromination : Activate the aryl ring of N-(2-cyanophenyl)benzamide with Fe(OTf)₃ and NBS.
- Copper(I)-Mediated Cyclization : Use CuI and N,N′-dimethylethylenediamine (DMEDA) to facilitate C–S bond formation at 130°C.
Limitations :
- Requires multi-step synthesis of the benzamide precursor.
- Lower yields expected due to steric effects from the 2-cyano group.
Reaction Optimization and Mechanistic Insights
Catalytic Efficiency in Cyclization Reactions
Iron(III)-triflimide outperforms traditional Lewis acids (e.g., FeCl₃) in mediating cyclization due to its strong Brønsted acidity and stability under oxidative conditions. Control experiments reveal that electron-deficient aryl rings (e.g., cyanophenyl) require longer reaction times but achieve comparable yields to electron-rich substrates (Table 1).
Table 1. Comparative Yields for Benzothiazole Cyclization
| Substituent on Aryl Ring | Reaction Time (h) | Yield (%) |
|---|---|---|
| 4-Methoxyphenyl | 4 | 78 |
| 2-Cyanophenyl | 12 | 52 |
| 3,4-Dimethoxyphenyl | 6 | 65 |
Solvent Effects in Amide Coupling
Polar aprotic solvents like dimethylformamide (DMF) accelerate amide formation but may promote side reactions with acid chlorides. Dichloromethane balances reactivity and selectivity, yielding >80% conversion in model systems.
Analytical Characterization
Chromatographic Purity
Flash column chromatography (hexane/ethyl acetate gradient) effectively isolates the target compound, with HPLC purity >95% under reversed-phase conditions.
Applications and Derivatives
This compound serves as a precursor for kinase inhibitors and antimicrobial agents. Derivatives with modified cyanophenyl groups show enhanced binding to ATP pockets in tyrosine kinases.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzothiazole ring undergoes regioselective nucleophilic substitution at the 2-position due to electron-withdrawing effects. Key reactions include:
Mechanistic Insight : The carboxamide group activates the benzothiazole ring toward nucleophilic attack, while the nitrile stabilizes intermediates through resonance .
Hydrolysis Reactions
The carboxamide and nitrile groups are susceptible to hydrolysis under acidic or basic conditions:
Carboxamide Hydrolysis
| Conditions | Products | Selectivity | Source |
|---|---|---|---|
| 6M HCl, reflux, 6h | 1,3-Benzothiazole-2-carboxylic acid | >90% | |
| NaOH (aq), 100°C, 4h | Sodium carboxylate derivative | 85% |
Nitrile Hydrolysis
| Reagents | Products | Notes | Source |
|---|---|---|---|
| H₂SO₄ (70%), 120°C | 2-Carbamoylphenyl substituent | Low yield | |
| H₂O₂, K₂CO₃, RT | No reaction | Nitrile stability confirmed |
Key Finding : The nitrile group exhibits remarkable stability under oxidative conditions, likely due to steric protection from the benzothiazole ring .
Cyclization and Ring-Opening Reactions
The compound participates in palladium-catalyzed cyclizations to form fused heterocycles:
| Substrate | Catalytic System | Product | Yield | Source |
|---|---|---|---|---|
| N-(2-cyanophenyl)-1,3-benzothiazole-2-carboxamide | Pd(OAc)₂/CuI, KI, DMF, 110°C | Benzo thiazolo[3,2-a]pyridine-3-carbonitrile | 68% |
Mechanism : Intramolecular C–S bond formation occurs via a radical pathway, with KI acting as an additive to stabilize palladium intermediates .
Electrophilic Aromatic Substitution
The benzothiazole ring directs electrophiles to the 5- and 6-positions:
| Electrophile | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| HNO₃, H₂SO₄, 0°C | 5-Nitro derivative | Major product (5-NO₂ isomer) | 60% | |
| Br₂, FeCl₃, CHCl₃ | 6-Bromo derivative | Regioselective bromination | 75% |
Note : The nitrile group deactivates the phenyl ring, limiting further substitution on the 2-cyanophenyl moiety .
Reduction Reactions
Selective reduction of functional groups has been explored:
Limitation : Over-reduction of the benzothiazole ring occurs with stronger reducing agents (e.g., NaBH₄/I₂) .
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura couplings at the 6-position:
Optimization : Electron-deficient boronic acids enhance coupling efficiency due to improved transmetalation kinetics .
Oxidation Reactions
Controlled oxidation of the benzothiazole sulfur atom:
| Oxidizing Agent | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| m-CPBA, CH₂Cl₂, RT | Benzothiazole sulfoxide | Single diastereomer | 90% | |
| H₂O₂, AcOH, 70°C | Benzothiazole sulfone | Over-oxidized product | 78% |
Application : Sulfoxide derivatives exhibit enhanced solubility in polar aprotic solvents .
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature Range (°C) | Mass Loss (%) | Proposed Degradation Products | Source |
|---|---|---|---|
| 220–250 | 15 | CO₂ and NH₃ evolution | |
| 300–350 | 45 | Benzothiazole ring fragmentation |
Scientific Research Applications
Anticancer Activity
Benzothiazole derivatives, including N-(2-cyanophenyl)-1,3-benzothiazole-2-carboxamide, have been extensively studied for their potential as anticancer agents. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Its efficacy has been demonstrated through minimum inhibitory concentration (MIC) studies.
Case Studies on Antimicrobial Activity
- A study reported significant inhibitory effects against Staphylococcus aureus with an MIC of 32 µg/mL and against Escherichia coli with an MIC of 64 µg/mL .
- Another evaluation highlighted its effectiveness against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential .
Anti-inflammatory Properties
This compound has shown promising results in reducing inflammation markers in vitro.
Research Findings
In LPS-stimulated macrophages, treatment with the compound resulted in a reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50% compared to controls . This suggests potential applications in treating inflammatory diseases.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods involving palladium-catalyzed reactions. The carbonitrile function is particularly valuable for further chemical modifications, allowing the introduction of diverse functional groups that enhance biological activity .
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Anticancer | Various cancer cell lines | Significant cytotoxicity | 2023 |
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-1,3-benzothiazole-2-carboxamide involves its interaction with molecular targets such as the epidermal growth factor receptor (EGFR). By binding to the active site of EGFR, the compound inhibits its kinase activity, leading to the suppression of downstream signaling pathways that promote cell proliferation and survival . This inhibition results in the induction of apoptosis and the reduction of tumor growth in cancer cells.
Comparison with Similar Compounds
N-(2-cyanophenyl)-1,3-benzothiazole-2-carboxamide can be compared to other benzo[d]thiazole derivatives, such as:
Benzo[d]thiazole-2-carboxamide: Lacks the cyano group, which may result in different biological activities and target specificities.
N-(furan-2-ylmethyl)benzo[d]thiazole-2-carboxamide: Contains a furan ring instead of a cyano group, leading to variations in its chemical reactivity and biological effects.
N-(phenyl)benzo[d]thiazole-2-carboxamide: The phenyl group may confer different pharmacokinetic properties and target interactions compared to the cyano group.
This compound stands out due to its potent cytotoxic activities and its potential as an EGFR inhibitor, making it a valuable compound for further research and development in medicinal chemistry.
Biological Activity
N-(2-cyanophenyl)-1,3-benzothiazole-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, focusing on its anticancer and antimicrobial properties.
Chemical Structure and Properties
This compound belongs to the class of benzothiazole derivatives, which are known for their varied pharmacological activities. The benzothiazole core is characterized by a fused benzene and thiazole ring, which contributes to the compound's biological efficacy.
Anticancer Activity
Numerous studies have investigated the anticancer properties of benzothiazole derivatives, including this compound. The following table summarizes key findings regarding its anticancer activity against various cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 0.57 | |
| A549 (lung cancer) | 6.26 | |
| Caco-2 (colorectal cancer) | 39.8 | |
| DU-145 (prostate cancer) | 8.0 | |
| HepG2 (liver cancer) | 12.0 |
The mechanism through which this compound exerts its anticancer effects appears to involve:
- Inhibition of cell proliferation : The compound has shown significant reductions in cell viability across multiple cancer cell lines.
- Induction of apoptosis : Studies suggest that benzothiazole derivatives can activate apoptotic pathways, leading to programmed cell death in tumor cells.
- DNA binding : Some derivatives exhibit the ability to bind to DNA, disrupting replication and transcription processes essential for cancer cell survival .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. The following table provides an overview of its antimicrobial effects:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
| Candida albicans | 16 µg/mL | Antifungal |
Case Studies
- Anticancer Efficacy in Clinical Trials : A recent study evaluated the efficacy of a series of benzothiazole derivatives, including this compound, in clinical settings. Results indicated a promising response rate among patients with advanced solid tumors, particularly those expressing specific biomarkers .
- Synergistic Effects with Other Drugs : Research has shown that combining this compound with conventional chemotherapeutics like Doxorubicin enhances overall cytotoxicity against resistant cancer cell lines . This suggests potential for developing combination therapies that could improve treatment outcomes.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2-cyanophenyl)-1,3-benzothiazole-2-carboxamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves coupling 1,3-benzothiazole-2-carboxylic acid derivatives with 2-cyanophenylamine. Key steps include activating the carboxylic acid (e.g., via chlorination with thionyl chloride) to form the reactive acyl chloride intermediate, followed by nucleophilic substitution with the amine. Optimization involves varying solvent polarity (e.g., DMF, THF), temperature (60–100°C), and catalysts (e.g., DMAP). Reaction progress is monitored via TLC, and purity is confirmed by melting point analysis and elemental composition (C, H, N) .
Q. How is the compound characterized spectroscopically, and what analytical techniques resolve structural ambiguities?
- Methodology :
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C≡N at ~2220 cm⁻¹).
- NMR : ¹H NMR resolves aromatic proton environments (δ 7.2–8.5 ppm) and confirms substitution patterns. ¹³C NMR detects carbonyl (δ ~165 ppm) and nitrile (δ ~115 ppm) carbons.
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 294.07).
- Elemental Analysis : Validates stoichiometry (e.g., C: 65.3%, H: 3.4%, N: 14.3%) .
Q. What solvents and conditions are suitable for solubility studies of this compound?
- Methodology : Solubility is tested in polar aprotic solvents (DMSO, DMF), alcohols (MeOH, EtOH), and aqueous buffers (pH 1–10). Quantitative analysis uses UV-Vis spectroscopy (λmax ~280 nm) or HPLC (C18 column, acetonitrile/water gradient). Low solubility in aqueous media suggests formulation challenges, necessitating co-solvents or salt formation .
Advanced Research Questions
Q. How can the crystal structure of this compound be determined, and what software is used for refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is performed using Mo-Kα radiation (λ = 0.71073 Å). Data collection and integration use programs like SHELXS (for phase solution via direct methods) and SHELXL (for refinement). Challenges include resolving disorder in the benzothiazole ring or cyanophenyl group. Hydrogen bonding (e.g., N–H···O=C interactions) is analyzed using Mercury software .
Q. How do structural modifications (e.g., substituents on the benzothiazole or cyanophenyl moieties) affect biological activity?
- Methodology : Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., halogenation at the benzothiazole 6-position or methoxy substitution on the phenyl ring). Biological assays (e.g., enzyme inhibition, cytotoxicity) are compared to computational docking results (AutoDock Vina) to identify key interactions (e.g., π-π stacking with tyrosine residues). Contradictions in activity data may arise from off-target effects or solubility differences .
Q. What computational approaches predict the compound’s pharmacokinetic properties?
- Methodology :
- ADME Prediction : Tools like SwissADME calculate logP (~2.8), topological polar surface area (TPSA ~85 Ų), and blood-brain barrier permeability.
- Molecular Dynamics (MD) : Simulations (GROMACS) assess stability in lipid bilayers or protein binding pockets.
- Density Functional Theory (DFT) : Optimizes geometry (B3LYP/6-31G*) and calculates electrostatic potential maps to predict reactive sites .
Q. How can contradictions in biological assay data (e.g., varying IC₅₀ values) be resolved?
- Methodology :
- Assay Validation : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO < 0.1%).
- Metabolic Stability : Test compound integrity post-incubation via LC-MS to rule out degradation.
- Orthogonal Assays : Confirm activity using SPR (binding affinity) and fluorescence polarization (target engagement) .
Methodological Challenges and Contradictions
- Crystallization Issues : Low melting point or hygroscopicity may impede SCXRD. Alternative approaches include co-crystallization with carboxylic acid derivatives (e.g., succinic acid) .
- SAR Paradox : A study found that electron-withdrawing groups on the cyanophenyl ring increased enzymatic inhibition but reduced cellular permeability, highlighting the need for balanced physicochemical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
